methyl 6-bromopyridazine-4-carboxylate
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Overview
Description
Methyl 6-bromopyridazine-4-carboxylate is a chemical compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-bromopyridazine-4-carboxylate can be synthesized through several synthetic routes. One common method involves the bromination of pyridazine-4-carboxylic acid followed by esterification. The reaction typically uses bromine or a brominating agent in the presence of a catalyst. The esterification step involves the reaction of the brominated intermediate with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromopyridazine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the pyridazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while reduction and oxidation reactions can lead to different functionalized compounds.
Scientific Research Applications
Methyl 6-bromopyridazine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of various chemicals and materials, including agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 6-bromopyridazine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloropyridazine-4-carboxylate
- Methyl 6-fluoropyridazine-4-carboxylate
- Methyl 6-iodopyridazine-4-carboxylate
Uniqueness
Methyl 6-bromopyridazine-4-carboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different reactivity patterns and biological activities .
Properties
CAS No. |
1402672-43-8 |
---|---|
Molecular Formula |
C6H5BrN2O2 |
Molecular Weight |
217 |
Purity |
95 |
Origin of Product |
United States |
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